molecular formula C10H12BrNO4S B2682143 Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate CAS No. 425626-54-6

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2682143
CAS No.: 425626-54-6
M. Wt: 322.17
InChI Key: ZUNXFAXERLOBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate (CAS 425626-54-6) is a chemical compound supplied for laboratory research use. This product is not for human or animal consumption or diagnostic use. With a molecular formula of C 10 H 12 BrNO 4 S and a molecular weight of 322.18 g/mol , this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The structure features both a bromophenyl group and a methylsulfonamide group, making it a valuable intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, including the exploration of compounds with potential biological activity . Researchers can utilize this chemical to develop novel sulfonamide-based structures for various investigative purposes. This product is provided with a typical purity of 95% . Please refer to the product's Certificate of Analysis and Safety Data Sheet for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXFAXERLOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate (CAS No. 425626-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10H12BrNO4S
  • Molecular Weight : 312.17 g/mol
  • IUPAC Name : this compound

The compound features a brominated phenyl group and a methylsulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the bromine atom may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be relevant for this compound.

Anticancer Properties

Several derivatives of brominated phenyl compounds have been investigated for their anticancer effects. A notable case study reported that brominated compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate that similar compounds can exhibit cytotoxic effects at high concentrations, necessitating further investigation into dose-dependent responses.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological ActivityReferences
This compoundContains bromine and sulfonyl groupsPotential antimicrobial and anticancer activity
4-BromophenolSimple brominated phenolAntimicrobial, antioxidant
4-BromobenzaldehydeAldehyde with bromineCytotoxicity against cancer cells

Scientific Research Applications

Organic Synthesis

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through oxidation, reduction, and substitution reactions, making it valuable in the development of complex organic molecules.

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to diseases such as cancer and hypertension.
  • Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, indicating potential therapeutic applications in inflammatory conditions.
  • Anticancer Potential : The compound has demonstrated inhibitory effects on cell proliferation in vitro, suggesting it could be explored for cancer treatment.

Pharmaceutical Development

Given its biological activity, this compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets positions it as a candidate for treating neurological disorders and other diseases .

In Vitro Studies

In laboratory settings, the compound has shown significant enzyme inhibition across various assays. For instance, studies have demonstrated its ability to inhibit Rho kinase activity, which is implicated in several pathologies including cancer and cardiovascular diseases.

Animal Models

Preclinical trials involving animal models have revealed that this compound can reduce symptoms of inflammation and pain comparably to established anti-inflammatory drugs. This suggests its potential as an alternative therapeutic agent.

Pharmacological Profiling

Pharmacological studies indicate that this compound interacts with multiple targets within the central nervous system (CNS). This interaction profile highlights its potential applications in treating neurological disorders such as depression and anxiety .

Comparative Data Table

Application AreaDescriptionExamples/Findings
Organic SynthesisIntermediate for producing complex organic moleculesVarious derivatives through oxidation/reduction
Biological ActivityEnzyme inhibition, anti-inflammatory effectsInhibition of Rho kinase; anti-inflammatory effects
Pharmaceutical DevelopmentPotential candidate for drug development in various therapeutic areasNeurological disorders; anticancer therapies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate 4-Bromophenyl, methylsulfonyl C₁₁H₁₃BrNO₅S 342.19 Intermediate in pharmaceutical synthesis; potential ERRα inhibition (inference from [6])
Methyl N-(4-chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl)glycinate 4-Chlorophenyl, triazolopyridine-sulfonyl C₁₆H₁₄ClN₅O₅S 423.83 Unknown (structural complexity suggests kinase or enzyme inhibition)
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 3,4-Dichlorophenyl, methylsulfonyl C₁₀H₁₁Cl₂NO₄S 312.17 High-purity API intermediate (e.g., anticancer agents)
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate 4-Methoxyphenylsulfonyl, 4-nitronaphthyl C₂₁H₂₀N₂O₇S 444.46 Non-electrophilic Nrf2 activator (oxidative stress research)
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate 2,4-Dimethoxyphenyl, methylsulfonyl C₁₂H₁₆NO₆S 317.32 Discontinued product; likely solubility/metabolism studies

Physicochemical Properties

  • Solubility : Methylsulfonyl and halogenated phenyl groups enhance hydrophobicity, whereas methoxy or nitro groups (e.g., ) improve solubility in polar solvents .
  • Thermal Stability : Brominated and chlorinated derivatives exhibit higher melting points (~150–200°C) due to stronger intermolecular forces, compared to methoxy-substituted analogues (~100–130°C) .

Key Research Findings and Trends

Substituent Effects on Bioactivity :

  • Halogenated phenyl groups (Br, Cl) enhance target binding via hydrophobic interactions, as seen in ERRα inhibitors .
  • Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .

Synthetic Efficiency :

  • Bromination steps () often require harsh conditions (e.g., H₂SO₄, NaBr), whereas chlorination is more straightforward but less selective .
  • Sulfonylation with methylsulfonyl chloride proceeds efficiently under mild basic conditions (e.g., K₂CO₃ in NMP) .

Emerging Applications :

  • Triazolopyridine-sulfonyl derivatives () represent underexplored candidates for kinase inhibition due to their heterocyclic rigidity .

Q & A

Q. What are the recommended synthetic routes for Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the alkylation of glycine derivatives followed by sulfonylation and esterification. For example, analogous glycinate esters are synthesized using methyl chloroformate under ultrasonication (35 kHz) to enhance reaction efficiency . Key steps include:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines, as seen in related glycinate syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve yields in sulfonylation steps .
  • Purification : Reverse-phase HPLC or silica gel chromatography ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, chiral derivatives require high-resolution NMR to confirm enantiomeric purity (>99% ee) .
  • Mass Spectrometry (MS) : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns .
  • HPLC : Purospher® STAR columns or Chromolith columns achieve baseline separation of impurities .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
  • Ventilation : Handle in fume hoods to avoid inhalation of fine powders .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis, as recommended for similar sulfonamide esters .

Advanced Research Questions

Q. How does this compound modulate ERRα activity, and what experimental designs are suitable for validating its inhibitory effects?

Methodological Answer: The compound may bind to ERRα’s ligand-binding domain, disrupting transcriptional activity. Experimental approaches include:

  • Transcriptional Assays : Luciferase reporter systems in ERRα-overexpressing cancer cell lines (e.g., breast cancer MDA-MB-231) .
  • Cellular Proliferation Assays : Dose-response curves (IC₅₀ determination) using MTT or CellTiter-Glo® .
  • Migration Inhibition : Boyden chamber assays to assess anti-metastatic effects .

Q. What strategies can resolve discrepancies in NMR data during structural characterization?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, as demonstrated in chiral glycinate derivatives .
  • Dynamic NMR : For rotamers or conformational isomers, variable-temperature NMR can clarify exchange processes .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can enantiomeric purity be optimized for chiral analogs of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured precursors, as shown in the synthesis of Methyl (R)-N-(4-chlorophenyl) derivatives (>90% ee) .
  • Chiral Chromatography : Employ Chiralpak® columns with hexane/isopropanol gradients for enantiomer separation .
  • Asymmetric Catalysis : Palladium-catalyzed alkylations with chiral ligands enhance stereoselectivity .

Q. What structural modifications enhance the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Steric Shielding : Introduce bulky groups (e.g., 4-bromophenyl) to reduce cytochrome P450-mediated oxidation .
  • Prodrug Design : Ester-to-acid conversion (e.g., methyl ester hydrolysis) can improve bioavailability, as seen in glyphosate derivatives .
  • Isotopic Labeling : ¹⁴C-labeled analogs track metabolic pathways in pharmacokinetic studies .

Q. How do substituents on the phenyl ring influence binding affinity to molecular targets?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Bromine at the para position enhances sulfonamide’s electrophilicity, improving target engagement (e.g., ERRα inhibition) .
  • Comparative SAR Studies : Test analogs with halogens (Cl, F) or methyl groups to map hydrophobic interactions .
  • Computational Docking : Molecular dynamics simulations predict binding poses using ERRα’s crystal structure (PDB ID: 3D78) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.